amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory and neuroprotective properties, which could make it useful in the treatment of a variety of diseases.
Wirkmechanismus
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide is a selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. CK2 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it useful for studying the role of CK2 in cell growth and proliferation. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. However, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. In addition, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its potential as a cancer therapy. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies, but more research is needed to determine its efficacy and safety in humans. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has shown neuroprotective effects in preclinical studies, but more research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to optimize the synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide and to develop more efficient methods for its delivery to cells and tissues.
Synthesemethoden
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol and 4-aminobenzamide. The final product is obtained after purification by column chromatography. The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide has been optimized to yield high purity and high yield.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24(29(26,27)20-12-10-19(28-2)11-13-20)18-8-6-16(7-9-18)21(25)23-15-17-5-3-4-14-22-17/h3-14H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMYQFQRIYMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5086611.png)
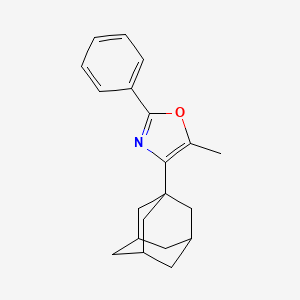
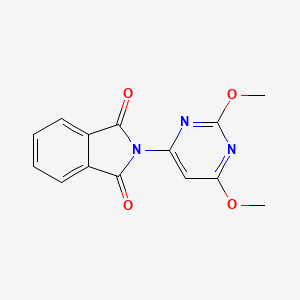
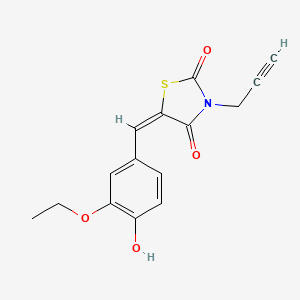
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5086623.png)

![4-[(1-{3-oxo-3-[4-(2-phenoxyethyl)-1-piperazinyl]propyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5086632.png)
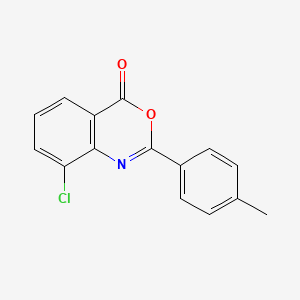
![8-[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5086639.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
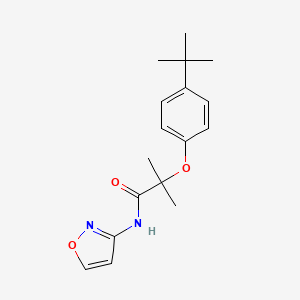
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)